molecular formula C14H12N2O2 B12795638 3-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 23474-52-4

3-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12795638
CAS No.: 23474-52-4
M. Wt: 240.26 g/mol
InChI Key: CZZGORKQTZTMQY-UHFFFAOYSA-N
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Description

3-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dibenzoxazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted benzene derivatives and amines.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of advanced materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepines: Other compounds in this class with varying substituents.

    Aminodibenzoxazepines: Compounds with similar amino group substitutions.

    Methylated Dibenzoxazepines: Compounds with methyl groups at different positions.

Uniqueness

3-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Comparing its properties with similar compounds can highlight its distinct advantages or limitations.

Properties

CAS No.

23474-52-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

9-amino-5-methylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C14H12N2O2/c1-16-11-4-2-3-5-12(11)18-13-8-9(15)6-7-10(13)14(16)17/h2-8H,15H2,1H3

InChI Key

CZZGORKQTZTMQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=CC(=C3)N

Origin of Product

United States

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